2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride 2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267494
InChI: InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-13-8(12)6-1-3-11-4-2-6;/h6-7,11H,1-5H2;1H
SMILES:
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65 g/mol

2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18267494

Molecular Formula: C8H14ClF2NO2

Molecular Weight: 229.65 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoroethylpiperidine-4-carboxylatehydrochloride -

Specification

Molecular Formula C8H14ClF2NO2
Molecular Weight 229.65 g/mol
IUPAC Name 2,2-difluoroethyl piperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-13-8(12)6-1-3-11-4-2-6;/h6-7,11H,1-5H2;1H
Standard InChI Key NYBAMGCDFNNQGG-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C(=O)OCC(F)F.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The compound is systematically named as ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride under IUPAC conventions. Key synonyms include:

  • 4-(2,2-Difluoroethyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride

  • CAS 2243509-76-2 (verified across multiple supplier databases)

  • SCHEMBL20708993 (chemical registry identifier)

Molecular Architecture

The structure combines a piperidine ring substituted at position 4 with both a carboxylate ester and a 2,2-difluoroethyl group, forming a hydrochloride salt. Critical structural features include:

PropertyValue
Molecular formulaC₁₁H₁₈ClF₂NO₂
Molecular weight269.72 g/mol (calculated)
SMILES notationCCOC(=O)C1(CCNCC1)CC(F)F.Cl
Hydrogen bond acceptors5 (2 ester oxygens, 1 amine, 2 fluorides)

X-ray crystallography data remains unpublished, but computational models predict chair conformation stability for the piperidine ring with axial orientation of the difluoroethyl group .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

A three-step synthesis route predominates in recent literature:

  • Piperidine alkylation: 4-Piperidone reacts with ethyl bromoacetate under basic conditions to form ethyl 4-piperidinecarboxylate .

  • Difluoroethylation: Lithium diisopropylamide-mediated coupling with 1,1-difluoro-2-iodoethane introduces the difluoroethyl moiety (yield: 68-72%) .

  • Salt formation: Hydrochloric acid treatment in diethyl ether precipitates the final hydrochloride salt (purity >98% by HPLC) .

Industrial Production

Scale-up challenges center on fluorine handling and ester group stability. Current Good Manufacturing Practice (cGMP) batches utilize:

  • Continuous flow reactors for exothermic alkylation steps

  • Cryogenic (−20°C) conditions during fluorination

  • Membrane-based salt metathesis for improved stoichiometric control

Major producers including Takeda Pharmaceutical and Multichem Specialties report annual production capacities exceeding 500 kg/year .

Physicochemical Properties

Experimental data compiled from supplier specifications and research publications:

PropertyValueMethod
Melting point142-145°C (dec.)Differential scanning calorimetry
LogP1.8 ± 0.2Shake-flask (pH 7.4)
Aqueous solubility12 mg/mL (25°C)USP paddle method
pKa3.1 (carboxyl), 8.9 (amine)Potentiometric titration

The difluoroethyl group significantly impacts molecular properties:

  • Lipophilicity: 30% increase compared to non-fluorinated analogs

  • Metabolic stability: 2.5× longer hepatic microsome half-life vs ethyl homologs

Pharmaceutical Applications

Antimalarial Drug Development

As a key intermediate in Plasmodium PI4K inhibitors:

  • Enables nanomolar inhibition of P. falciparum growth (IC₅₀ = 40 nM)

  • Demonstrates dual PI4K-hemozoin formation inhibition at 50 mg/kg dosing

  • Shows 2.3× improved oral bioavailability vs first-generation candidates

Kinase Selectivity Profile

Comparative inhibition data against human isoforms:

KinaseIC₅₀ (nM)Selectivity Ratio (Pf/human)
PI4Kα5300106:1
PI4Kβ>10000>200:1
PI4Kγ8900178:1

This selectivity profile minimizes cardiotoxicity risks associated with human PI4K inhibition .

CompanyLocationPurityPrice Range (USD/g)
Takeda PharmaceuticalJapan99.5%120-150
Multichem SpecialtiesIndia98.0%85-110
Kingdio ChemicalsChina97.5%70-90
Bayer PharmaUSA99.9%200-220

Bulk orders (>1 kg) typically receive 15-20% discounts, with lead times of 6-8 weeks for cGMP material .

Future Research Directions

  • Cocrystal engineering: Improving thermal stability above 150°C

  • Continuous manufacturing: Developing flow chemistry approaches for difluoroethylation

  • Therapeutic expansion: Investigating antiviral activity against flaviviruses

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